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Compound of Interest

Compound Name: PROTAC GPX4 degrader-1

Cat. No.: B12397088 Get Quote

This guide provides a detailed overview of the discovery, synthesis, and mechanism of action

of PROTAC GPX4 degrader-1, also known as DC-2. This molecule represents a significant

advancement in the field of targeted protein degradation, specifically for inducing ferroptosis in

cancer cells by targeting the key antioxidant enzyme, Glutathione Peroxidase 4 (GPX4).

Introduction: Targeting GPX4-Mediated Ferroptosis
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.

[1][2][3][4] Glutathione Peroxidase 4 (GPX4) is a central negative regulator of ferroptosis.[5] It

functions by reducing lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells

from membrane damage and subsequent death. In various cancer types, elevated GPX4

expression is observed, contributing to therapy resistance.[1] Consequently, the targeted

inhibition or degradation of GPX4 has emerged as a promising therapeutic strategy to induce

ferroptosis selectively in cancer cells.[2][3][4]

PROTAC Technology: A New Modality for Protein
Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack

the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2][6] A

PROTAC consists of three key components: a ligand that binds to the protein of interest (POI),

a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[6] By bringing

the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a
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ternary complex, leading to the polyubiquitination of the POI.[6] This "tag" marks the protein for

degradation by the proteasome.[6] This event-driven mechanism allows a single PROTAC

molecule to trigger the degradation of multiple protein targets.[6]

Discovery and Design of PROTAC GPX4 Degrader-1
(DC-2)
PROTAC GPX4 degrader-1 (DC-2) was developed as a potent and specific degrader of GPX4.

[7][8] The design strategy was based on a known covalent GPX4 inhibitor, ML210, which

served as the warhead for targeting GPX4.[2][4][8] The discovery of DC-2 involved the

synthesis of a series of PROTACs using ML210 as the GPX4-binding ligand, connected via

different linkers to a ligand for an E3 ligase.[2][3] Through this systematic approach, DC-2 was

identified as a highly effective degrader.[8]

Mechanism studies revealed that DC-2 induces the degradation of GPX4 through both the

ubiquitin-proteasome pathway and the autophagy-lysosome pathway.[2][4][8] This dual

mechanism contributes to its potent activity in reducing cellular GPX4 levels, leading to the

accumulation of lipid reactive oxygen species (ROS) and ultimately inducing ferroptosis in

cancer cells.[2][4][8]

Quantitative Data Summary
The biological activity of PROTAC GPX4 degrader-1 (DC-2) has been characterized in various

cancer cell lines. The key quantitative data is summarized in the table below.

Compound
Name

Target Cell Line DC₅₀ (μM) IC₅₀ (μM) Reference

PROTAC

GPX4

degrader-1

(DC-2)

GPX4 HT1080 0.03 0.1 [7][8]

DC₅₀ (Degradation Concentration 50): The concentration of the degrader required to reduce

the level of the target protein by 50%.
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IC₅₀ (Inhibitory Concentration 50): The concentration of the drug that inhibits a specific

biological or biochemical function by 50%.

Signaling and Experimental Workflow Diagrams
GPX4-Regulated Ferroptosis Pathway
The following diagram illustrates the central role of GPX4 in the ferroptosis pathway. GPX4

detoxifies lipid peroxides, thereby preventing their accumulation and subsequent cell death.

System xc- transports cystine into the cell, which is a precursor for glutathione (GSH)

synthesis. GSH is a necessary cofactor for GPX4 activity. Ferroptosis inducers can inhibit this

pathway at various points, leading to lipid ROS accumulation and cell death.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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